
tert-Butyl (2-methoxy-4-vinylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-methoxy-4-vinylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, and a vinyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxy-4-vinylphenyl)carbamate typically involves the reaction of 2-methoxy-4-vinylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2-methoxy-4-vinylphenyl)carbamate can undergo oxidation reactions, particularly at the vinyl group, to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation of the vinyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the methoxy group under basic conditions.
Major Products:
Epoxides: from oxidation reactions.
Alkanes: from reduction reactions.
Substituted phenyl derivatives: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2-methoxy-4-vinylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to modify proteins and peptides, protecting amine groups during various biochemical reactions. It is also used in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-methoxy-4-vinylphenyl)carbamate primarily involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the free amine, which can then participate in further chemical reactions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions until the desired deprotection step .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Comparison: tert-Butyl (2-methoxy-4-vinylphenyl)carbamate is unique due to the presence of the vinyl group, which allows for additional functionalization through reactions such as epoxidation and hydrogenation. This makes it more versatile compared to other similar compounds that lack the vinyl functionality .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-(4-ethenyl-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-6-10-7-8-11(12(9-10)17-5)15-13(16)18-14(2,3)4/h6-9H,1H2,2-5H3,(H,15,16) |
Clé InChI |
STRAJPYRQCLCRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
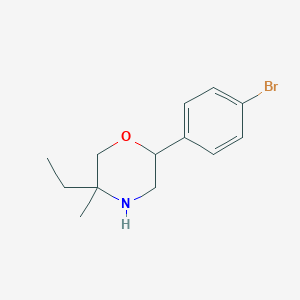
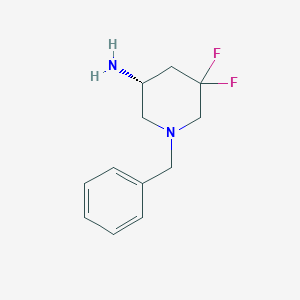
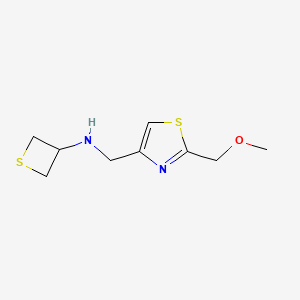
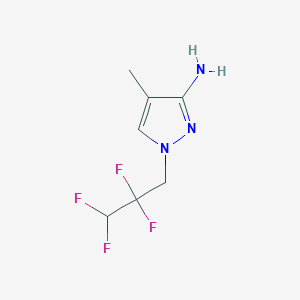

![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
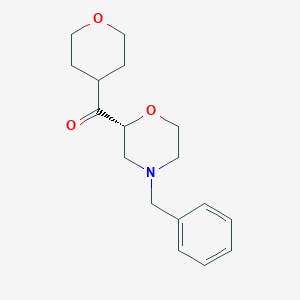
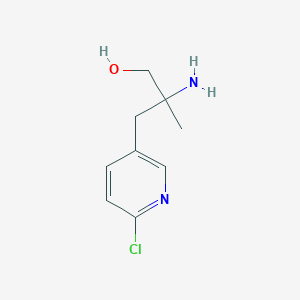
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
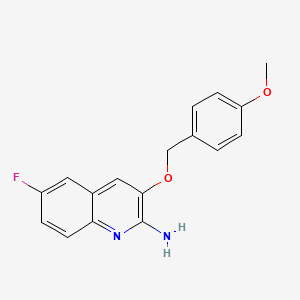
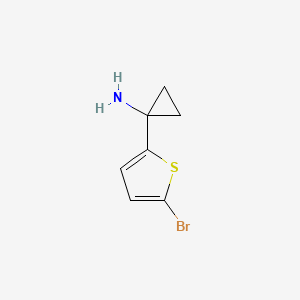
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
